Qvu7FQ2tvh

Description

No verifiable information about "Qvu7FQ2tvh" was found within the provided evidence. Potential hypotheses include:

- A placeholder or coded identifier for a proprietary compound (e.g., a pesticide mix, as suggested by ’s reference to "LC TOF/QTOF/QQQ Pesticide Test Mix" ).

- A typographical error or mislabeling.

Without structural, functional, or contextual data, further characterization is impossible.

Properties

CAS No. |

3275-92-1 |

|---|---|

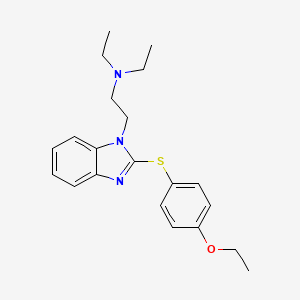

Molecular Formula |

C21H27N3OS |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

2-[2-(4-ethoxyphenyl)sulfanylbenzimidazol-1-yl]-N,N-diethylethanamine |

InChI |

InChI=1S/C21H27N3OS/c1-4-23(5-2)15-16-24-20-10-8-7-9-19(20)22-21(24)26-18-13-11-17(12-14-18)25-6-3/h7-14H,4-6,15-16H2,1-3H3 |

InChI Key |

IZOVBNQUECKIFU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2N=C1SC3=CC=C(C=C3)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Qvu7FQ2tvh involves multiple steps, starting with the preparation of the benzimidazole core. The reaction typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. The phenylthiol group is introduced through a nucleophilic substitution reaction, where a thiol reagent reacts with the benzimidazole intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Qvu7FQ2tvh undergoes various chemical reactions, including:

Oxidation: The phenylthiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzimidazole core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzimidazole derivatives .

Scientific Research Applications

Qvu7FQ2tvh has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Qvu7FQ2tvh involves its interaction with specific molecular targets. The phenylthiol group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The benzimidazole core can interact with nucleic acids, affecting gene expression and cellular functions . These interactions lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Following ’s framework for comparing compounds, a hypothetical analysis is provided below. Note: This is illustrative due to the lack of specific data on "Qvu7FQ2tvh."

Table 1: Hypothetical Comparison of "this compound" with Structurally or Functionally Similar Compounds

Research Findings and Limitations

- Key Challenges: No peer-reviewed studies or industrial reports on "this compound" were identified in the evidence . Analytical methods (e.g., LC-TOF/MS) described in and could theoretically isolate constituents of a complex mixture like "this compound," but validation requires primary data .

- Functional Similarities: If "this compound" is a pesticide blend, its environmental persistence and toxicity might align with organophosphates or pyrethroids, as cited in Environ. Pollut. and Bull. Environ. Contam. Toxicol. .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.